molecular formula C8H7FN2O B14853205 2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B14853205
M. Wt: 166.15 g/mol
InChI Key: QADOOSYCWHDMIR-UHFFFAOYSA-N
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Description

2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a fluorinated heterocyclic compound Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Naphthyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and biological pathways.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with enhanced stability and activity.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function. The fluorine atom might enhance binding affinity or alter the compound’s metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydro-1,6-naphthyridin-5(6H)-one: Lacks the fluorine atom, potentially less stable or active.

    2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one: Chlorine instead of fluorine, different reactivity and properties.

    2-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one: Bromine instead of fluorine, different reactivity and properties.

Uniqueness

The presence of the fluorine atom in 2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one can significantly alter its chemical and biological properties, potentially making it more stable, more active, or more selective in its interactions compared to similar compounds.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

2-fluoro-7,8-dihydro-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C8H7FN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-2H,3-4H2,(H,10,12)

InChI Key

QADOOSYCWHDMIR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1N=C(C=C2)F

Origin of Product

United States

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